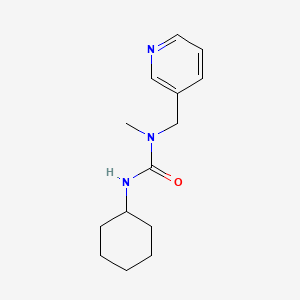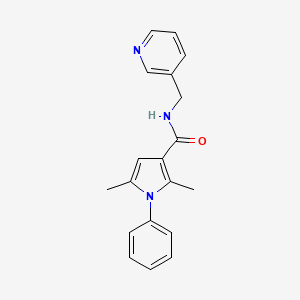![molecular formula C13H17NO2 B7564779 N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide, also known as FEC, is a novel compound that has been gaining attention in scientific research. This compound is a member of the cyclohexene family and has a furan ring attached to its structure. The synthesis method of this compound involves the use of various chemical reagents and techniques.
Mecanismo De Acción
The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide involves the inhibition of various enzymes and receptors in the body. The compound has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. The compound has also been found to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to reduce inflammation and oxidative stress in various animal models. It has also been found to have anti-tumor properties and can inhibit the growth of cancer cells. The compound has shown potential in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide in lab experiments include its potent anti-inflammatory and anti-tumor properties. The compound is also easy to synthesize and can be obtained in high purity. The limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research of N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide. One direction is to investigate the compound's potential in the treatment of other neurological disorders such as Parkinson's disease. Another direction is to study the compound's potential as an anti-cancer agent in human trials. Further research is also needed to determine the compound's safety and efficacy in humans.
Métodos De Síntesis
The synthesis method of N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide involves the reaction of cyclohexene with furfurylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product. The yield of this reaction is around 60%, and the purity of the product can be increased by using various purification techniques.
Aplicaciones Científicas De Investigación
N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide has been used in various scientific research studies. This compound has shown potential in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. The compound has shown potential in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(12-8-5-9-16-12)14-13(15)11-6-3-2-4-7-11/h2-3,5,8-11H,4,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUPUXDQSVWOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)
![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)
![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)

![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)

![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)

![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)
